2-アセチル安息香酸メチル

説明

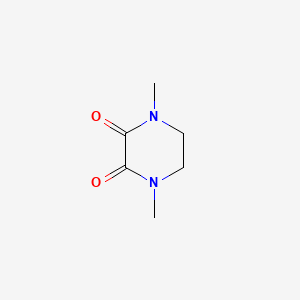

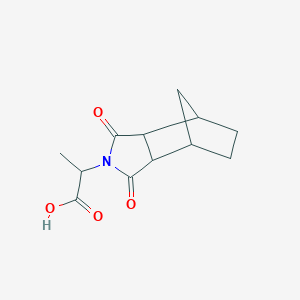

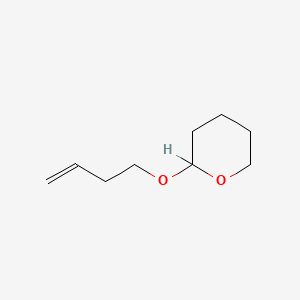

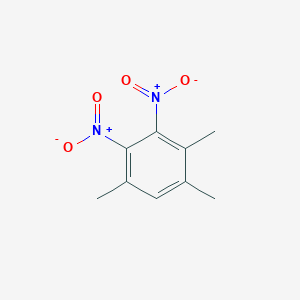

Methyl 2-acetylbenzoate is a chemical compound with the molecular formula C10H10O3 . It has a molecular weight of 178.18 g/mol . The IUPAC name for this compound is methyl 2-acetylbenzoate .

Synthesis Analysis

Methyl 2-acetylbenzoate can be synthesized by the reaction of 2-acetylbenzoic acid with methyl iodide and potassium carbonate in dimethylformamide . The reaction mixture is stirred for an hour, filtered, and the filtrate is concentrated under reduced pressure. The residue is then extracted with ethyl acetate, and the organic layer is concentrated under reduced pressure after drying with anhydrous sodium sulfate .Molecular Structure Analysis

The InChI code for Methyl 2-acetylbenzoate is1S/C10H10O3/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-6H,1-2H3 . The Canonical SMILES structure is CC(=O)C1=CC=CC=C1C(=O)OC . Physical and Chemical Properties Analysis

Methyl 2-acetylbenzoate has a molecular weight of 178.18 g/mol . It has a computed XLogP3 value of 1.1, indicating its measure of lipophilicity which influences its absorption into a cell . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 43.4 Ų .科学的研究の応用

化学合成

“2-アセチル安息香酸メチル”は化学合成の出発物質として使用されます . これは、タンデム付加/環化反応による3,3-二置換イソベンゾフラン-1-オンの合成に使用されてきました . この反応は、塩基性条件下でジメチルマロネートの存在下で行われました .

イソベンゾフラン-1-オンの製造

“2-アセチル安息香酸メチル”はイソベンゾフラン-1-オンの製造に使用されます . イソベンゾフラン-1-オンは、フタリドとしても知られており、さまざまな天然物および合成生物活性化合物に見られる重要な複素環式化合物です .

四級炭素の構築

この化合物は、四級炭素の構築に使用されてきました . 3,3-二置換誘導体の合成は一般的に困難であり、“2-アセチル安息香酸メチル”はこれを達成するための便利な方法を提供します .

カスケード反応

“2-アセチル安息香酸メチル”はカスケード反応に使用されてきました . これらの反応は、一連の化学変換であり、通常、単純な出発物質から複雑な構造をもたらします .

薬物動態研究

“2-アセチル安息香酸メチル”は薬物動態研究に使用できます . 薬物動態とは、薬物が体内に吸収、分布、代謝、排泄される仕方を研究することです .

薬物様性研究

“2-アセチル安息香酸メチル”は薬物様性研究に使用できます . 薬物様性とは、薬物設計において、潜在的な化合物がどの程度「薬物様」であるかを推定するために使用される概念であり、薬物動態および薬力学特性の最適化に役立ちます .

作用機序

Mode of Action

As an ester, it may undergo hydrolysis in the body, breaking down into its constituent parts . This process could potentially lead to various biochemical reactions.

Biochemical Pathways

For instance, they can be hydrolyzed to carboxylic acids under acidic or basic conditions .

Pharmacokinetics

As an ester, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The hydrolysis of esters like methyl 2-acetylbenzoate can result in the production of carboxylic acids and alcohols, which may have various effects on cellular processes .

Action Environment

The action, efficacy, and stability of Methyl 2-acetylbenzoate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dry room at normal temperature . Its efficacy and action could also be influenced by the pH of the environment, as esters like Methyl 2-acetylbenzoate can undergo hydrolysis under both acidic and basic conditions .

生化学分析

Biochemical Properties

Methyl 2-acetylbenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, including esterases and acetyltransferases, which catalyze the hydrolysis and acetylation reactions, respectively. These interactions are crucial for the compound’s function in metabolic pathways. For instance, esterases hydrolyze Methyl 2-acetylbenzoate to produce 2-acetylbenzoic acid and methanol, while acetyltransferases facilitate the transfer of acetyl groups to other biomolecules, influencing various biochemical processes .

Cellular Effects

Methyl 2-acetylbenzoate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Methyl 2-acetylbenzoate has been shown to impact the acetylation of histones and non-histone proteins, thereby affecting gene expression and chromatin structure . Additionally, it can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of Methyl 2-acetylbenzoate involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, Methyl 2-acetylbenzoate binds to enzymes such as esterases and acetyltransferases, modulating their activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Furthermore, Methyl 2-acetylbenzoate can influence gene expression by altering the acetylation status of histones, thereby affecting chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-acetylbenzoate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that Methyl 2-acetylbenzoate can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and interpretation of results.

Dosage Effects in Animal Models

The effects of Methyl 2-acetylbenzoate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing toxicity . At high doses, Methyl 2-acetylbenzoate can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid potential adverse outcomes.

Metabolic Pathways

Methyl 2-acetylbenzoate is involved in several metabolic pathways, including the ester hydrolysis pathway and the acetylation pathway. In the ester hydrolysis pathway, esterases hydrolyze Methyl 2-acetylbenzoate to produce 2-acetylbenzoic acid and methanol . In the acetylation pathway, acetyltransferases transfer acetyl groups from Methyl 2-acetylbenzoate to other biomolecules, influencing various metabolic processes . These metabolic pathways are essential for the compound’s biochemical activity and its effects on cellular function.

Transport and Distribution

Methyl 2-acetylbenzoate is transported and distributed within cells and tissues through various mechanisms. It can diffuse passively across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, specific transporters and binding proteins may facilitate its transport and distribution within cells and tissues . The localization and accumulation of Methyl 2-acetylbenzoate within specific cellular compartments can influence its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of Methyl 2-acetylbenzoate is an important factor in its biochemical activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules . Additionally, Methyl 2-acetylbenzoate can be targeted to specific cellular compartments, such as the nucleus, where it can influence gene expression by modulating histone acetylation . The subcellular localization of Methyl 2-acetylbenzoate is determined by various factors, including targeting signals and post-translational modifications.

特性

IUPAC Name |

methyl 2-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOAYTOVTNNRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324435 | |

| Record name | Methyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-79-8 | |

| Record name | 1077-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Methyl 2-acetylbenzoate contribute to the formation of isobenzofuranones?

A1: Methyl 2-acetylbenzoate serves as a crucial starting material in the synthesis of 3,3-disubstituted isobenzofuranones. The research paper describes a "tandem addition/cyclization reaction" where Methyl 2-acetylbenzoate reacts with dimethyl malonate in the presence of a base []. This reaction leads to the formation of a new ring structure, characteristic of isobenzofuranones. Essentially, the methyl 2-acetylbenzoate provides the core carbon framework upon which the isobenzofuranone ring is built.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1347184.png)

![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)